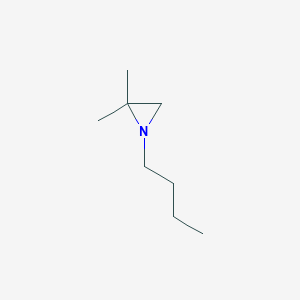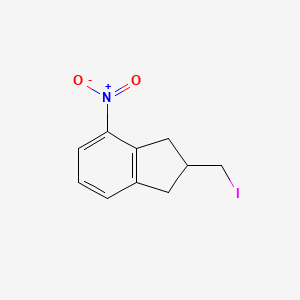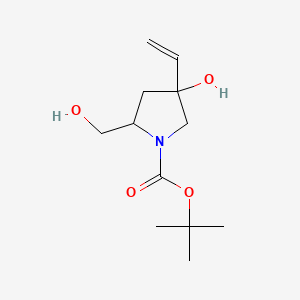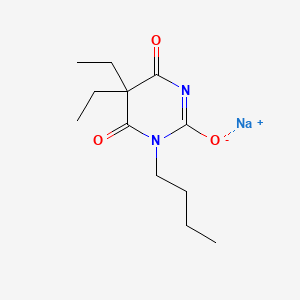
Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)-: is an organic compound with the molecular formula C11H12N2O3 It is characterized by the presence of a benzonitrile group substituted with a nitro group and a pyrrolidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)- typically involves the nitration of benzonitrile followed by the introduction of the pyrrolidinyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the pyrrolidinyl group can be achieved through nucleophilic substitution reactions using pyrrolidine as the nucleophile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the reaction rate .
Analyse Chemischer Reaktionen
Types of Reactions: Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Pyrrolidine, other nucleophiles, suitable solvents like ethanol or methanol.
Major Products Formed:
Reduction: 4-amino-3-(1-pyrrolidinyl)benzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidinyl group may enhance the compound’s ability to penetrate biological membranes and interact with target proteins .
Vergleich Mit ähnlichen Verbindungen
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but lacks the nitro group.
3-Nitrobenzonitrile: Similar structure but lacks the pyrrolidinyl group.
Uniqueness: Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)- is unique due to the presence of both the nitro and pyrrolidinyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H11N3O2 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
4-nitro-3-pyrrolidin-1-ylbenzonitrile |
InChI |
InChI=1S/C11H11N3O2/c12-8-9-3-4-10(14(15)16)11(7-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
InChI-Schlüssel |
INPRLGLFDBVBMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13965638.png)







![7H-Oxazolo[3,2-C]pyrimidine](/img/structure/B13965679.png)

![4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13965695.png)
![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)

![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13965713.png)
